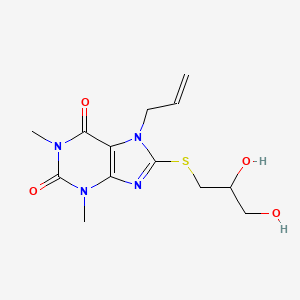

![molecular formula C13H14N2O3S B3000744 Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-60-6](/img/structure/B3000744.png)

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

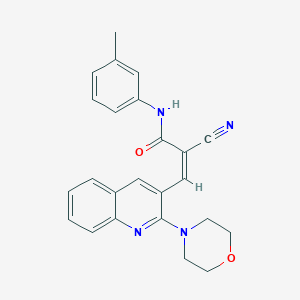

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound that is closely related to various thiazole derivatives, which have been the subject of recent research due to their interesting chemical and structural properties. While the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with other chemical reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . This suggests that the synthesis of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could potentially be carried out through similar reactions involving thiazole intermediates and appropriate carboxylate-containing reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray diffraction (XRD) and supported by theoretical methods such as density functional theory (DFT). For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined using XRD, revealing a hydrogen-bonded dimer consisting of N—H⋯N interactions . Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by XRD and DFT, showing good agreement between experimental and theoretical data . These findings indicate that the molecular structure of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could also be elucidated using such techniques, with an expectation of hydrogen bonding playing a significant role in its crystal packing.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their molecular structure and the presence of functional groups. The research on 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids shows a variety of hydrogen bonding interactions, including N-H⋯O and O-H⋯N bonds, which are crucial for the formation of crystalline structures . These interactions suggest that Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate may also engage in similar hydrogen bonding, affecting its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties like vibrational assignments and chemical shifts can be determined experimentally and compared with theoretical predictions. For instance, the melting points of various thiazole adducts were measured, and their vibrational assignments were calculated using DFT, showing good agreement with experimental data . This implies that the physical and chemical properties of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could be similarly analyzed, providing insights into its stability, reactivity, and potential applications.

安全和危害

While specific safety and hazard information for “Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate” is not available, similar compounds like “Methyl benzo[d]thiazole-6-carboxylate” have been classified with the GHS07 pictogram and carry the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of thiazoles . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .

Result of Action

Thiazole derivatives are known to exert a variety of biological effects, such as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

methyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMZQDAOLDXREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

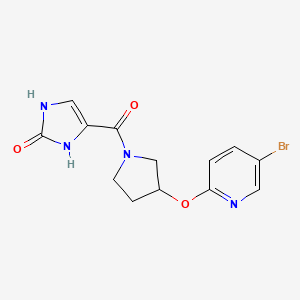

![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)

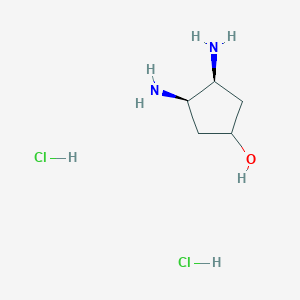

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)

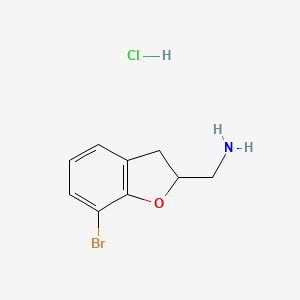

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)

![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)